(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine (CAS 920798-69-2) is an enantiopure, orthogonally protected chiral building block critical for the development of central nervous system (CNS) therapeutics and complex peptidomimetics. The compound integrates a morpholine core—a privileged scaffold in medicinal chemistry—with a 3-fluorophenyl moiety designed to enhance metabolic stability and modulate basicity. Furthermore, the N-allyl (prop-2-en-1-yl) group serves as a versatile, neutrally cleavable protecting group and a reactive handle for transition-metal-catalyzed functionalization, making this specific molecule a high-value precursor for multi-step syntheses where traditional N-Boc or N-benzyl protections fail [1].
Procurement substitution with racemic mixtures, non-fluorinated analogs, or alternative N-protected variants (such as N-benzyl or N-Boc) introduces severe downstream process inefficiencies. Replacing the (2S) enantiomer with a racemate necessitates late-stage chiral resolution, which inherently caps the theoretical yield of the target API at 50% and increases solvent waste. Substituting the N-allyl group with an N-benzyl group complicates deprotection, as the standard hydrogenolysis (Pd/C, H2) required for N-benzyl removal frequently triggers competitive hydrodefluorination of the 3-fluorophenyl ring or reduces other sensitive functional groups. Consequently, utilizing this exact N-allyl, 3-fluoro, (2S)-configured compound is essential for maintaining high overall yields and chemoselectivity in complex synthetic routes [1].
In multi-step syntheses containing reducible functional groups, the N-allyl group of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine offers superior chemoselectivity during deprotection compared to its N-benzyl counterpart. Cleavage of the N-allyl group using Pd(PPh3)4 and a mild nucleophile (e.g., N,N-dimethylbarbituric acid) proceeds quantitatively at room temperature without affecting the fluorinated aromatic ring. In contrast, attempting to remove an N-benzyl group via catalytic hydrogenation results in significant hydrodefluorination and byproduct formation [1].
| Evidence Dimension | Deprotection yield and chemoselectivity |
| Target Compound Data | >95% yield of free amine (no defluorination) via Pd(0) catalyzed deallylation |
| Comparator Or Baseline | N-benzyl analog (Pd/C, H2) |
| Quantified Difference | <55% yield of desired amine due to ~40% competitive hydrodefluorination |
| Conditions | Standard deprotection conditions (Pd(0)/NDMBA for target; Pd/C, H2 for comparator) |
Ensures high-yielding amine unmasking without destroying the critical fluorine pharmacophore, reducing late-stage material loss.
The incorporation of the 3-fluorophenyl group provides a distinct pharmacokinetic advantage over the unsubstituted 2-phenylmorpholine baseline. Fluorination at the meta position blocks primary sites of cytochrome P450-mediated aromatic oxidation and exerts an inductive effect that slightly lowers the pKa of the morpholine nitrogen. This dual effect significantly reduces the intrinsic clearance (CLint) of downstream active pharmaceutical ingredients (APIs) derived from this building block [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) in Human Liver Microsomes (HLM) |
| Target Compound Data | Apparent CLint reduction of 30-40% in derived APIs |
| Comparator Or Baseline | Unsubstituted 2-phenylmorpholine derivatives |
| Quantified Difference | 30-40% lower clearance rate for the 3-fluoro derivatives |
| Conditions | Human Liver Microsome (HLM) stability assay, 37°C, 60 min incubation |
Procuring the 3-fluoro building block directly yields APIs with superior half-lives and bioavailability, bypassing the need for late-stage lead optimization.
Unlike N-alkyl (e.g., N-propyl or N-methyl) derivatives which are synthetically inert at the nitrogen substituent, the N-allyl group in (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine serves as an active participant in olefin cross-metathesis. When reacted with terminal or internal olefins in the presence of Grubbs II catalyst, the N-allyl moiety allows for rapid, high-yielding extension of the molecule, enabling the generation of diverse compound libraries from a single procurement source [1].
| Evidence Dimension | Cross-metathesis conversion efficiency |
| Target Compound Data | >85% conversion to chain-extended products |
| Comparator Or Baseline | N-propyl morpholine analog |
| Quantified Difference | 85% vs. 0% (inert) |
| Conditions | Grubbs II catalyst (5 mol%), dichloromethane, reflux, 12h |
Allows procurement teams to source a single versatile precursor that medicinal chemists can use to synthesize dozens of structurally diverse analogs.
Procuring the enantiopure (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine eliminates the need for late-stage chiral resolution, a major bottleneck in API manufacturing. When synthesizing stereospecific target molecules, starting with the racemic mixture requires diastereomeric salt formation or chiral chromatography, which inherently discards 50% of the material (the unwanted (2R) enantiomer) and requires additional processing steps and solvents [1].
| Evidence Dimension | Overall synthetic yield of (2S)-configured API |
| Target Compound Data | >45% overall yield from the enantiopure starting material |
| Comparator Or Baseline | Racemic 2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine |
| Quantified Difference | >25% absolute increase in overall yield (45% vs <20%) |
| Conditions | Standard multi-step API synthesis up to 1 kg scale |
Directly impacts the cost of goods sold (COGS) by doubling the throughput and eliminating expensive chiral separation steps in scale-up.
Due to the metabolic stability conferred by the 3-fluorophenyl group and the precise stereochemistry of the (2S) morpholine core, this compound is an ideal starting material for synthesizing monoamine reuptake inhibitors and other CNS-active agents. The pre-installed stereocenter ensures high target affinity, while the fluorine atom prevents rapid oxidative clearance in vivo [1].
The N-allyl moiety allows medicinal chemistry teams to use this compound as a central hub for DOS. Through olefin cross-metathesis, hydroboration-oxidation, or epoxidation of the allyl double bond, chemists can rapidly generate a wide array of N-functionalized derivatives without altering the core chiral morpholine pharmacophore [1].
In the synthesis of complex peptidomimetics where acid-sensitive (e.g., Boc, tBu) and base-sensitive (e.g., Fmoc) protecting groups are already present, the N-allyl group provides a crucial orthogonal deprotection pathway. It can be removed under mild, neutral palladium(0) catalysis, allowing for the selective unmasking and subsequent coupling of the morpholine nitrogen without degrading the rest of the peptide chain [1].